molecular formula C32H40Br2N4 B1603363 Etioporphyrin I dihydrobromide CAS No. 69150-58-9

Etioporphyrin I dihydrobromide

Cat. No. B1603363
CAS RN: 69150-58-9
M. Wt: 640.5 g/mol
InChI Key: WUODKDJTNVPUGC-UHFFFAOYSA-N
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Description

Etioporphyrin I dihydrobromide is a synthetic compound with the molecular formula C32H38N4 • 2HBr and a molecular weight of 640.49 . It is also known by the synonym 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin dihydrobromide .


Molecular Structure Analysis

The molecular structure of Etioporphyrin I dihydrobromide is confirmed by infrared spectrum analysis . The compound appears as a powder and is solid at room temperature .


Physical And Chemical Properties Analysis

Etioporphyrin I dihydrobromide is a purple crystalline solid . It has a molecular weight of 640.49 . The compound is stable at room temperature .

Scientific Research Applications

Geochemical Pathways and Oil Formation

Etioporphyrin I dihydrobromide plays a significant role in the field of organic geochemistry, particularly in understanding the formation and alteration of porphyrins in sediments and oils. Research indicates that etioporphyrins arise from the oxidative cleavage of chlorophyll derivatives, contributing to the understanding of diagenetic processes in the formation of oil shales and petroleum (Barwise & Roberts, 1984). Additionally, the transformation of deoxyphylloerythroetioporphyrin (DPEP) to etioporphyrin in response to geothermal maturation is evident, providing insights into the geothermal history of petroleums and their source rocks (Didyk et al., 1975).

Photodynamic Therapy and Biomedical Applications

Etioporphyrin derivatives, such as tin etiopurpurin dichloride derived from etioporphyrin I, have been studied for their potential in photodynamic therapy (PDT). These derivatives show efficacy in in vitro and in vivo studies on tumor cytotoxicity, suggesting their application in cancer treatment (Morgan et al., 1988). Etioporphyrin-based compounds are being explored for their photophysical properties and potential as contrast agents in magnetic resonance imaging (MRI), photodynamic therapy of cancer, and other biomedical applications (Imran et al., 2018).

Analytical Chemistry and Sensor Development

In the field of analytical chemistry, etioporphyrin I dihydrobromide has been utilized in the development of chemically modified carbon paste electrodes for the determination of copper ions in various samples. This application demonstrates its potential in the development of selective and sensitive sensors for metal ions detection (Issa et al., 2012).

Materials Science and Crystal Engineering

Etioporphyrin-I has been studied in the context of crystal engineering, particularly in its interaction with fullerenes, suggesting potential applications in the field of materials science. These studies provide insights into the structural consequences of substituent variations in etioporphyrin molecules and their potential in chiral sorting applications (Ghiassi et al., 2016).

Safety and Hazards

The safety data sheet indicates that Etioporphyrin I dihydrobromide is not classified as a hazardous substance or mixture . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken .

Relevant Papers One paper was found that used Etioporphyrin I dihydrobromide . Another paper discusses the synthesis and biosynthesis of porphyrins, which could potentially include Etioporphyrin I dihydrobromide . Further details about these papers are not provided in the search results.

properties

IUPAC Name

2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4.2BrH/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16,33-34H,9-12H2,1-8H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUODKDJTNVPUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583464
Record name 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etioporphyrin I dihydrobromide

CAS RN

69150-58-9
Record name 2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphyrin--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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